molecular formula C12H17NO2 B2774645 3-Methyl-2-[(oxan-2-yl)methoxy]pyridine CAS No. 2195877-94-0

3-Methyl-2-[(oxan-2-yl)methoxy]pyridine

Cat. No.: B2774645
CAS No.: 2195877-94-0
M. Wt: 207.273
InChI Key: UVZAVLAVGLNPTC-UHFFFAOYSA-N
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Description

3-Methyl-2-[(oxan-2-yl)methoxy]pyridine is a chemical compound featuring a pyridine ring core that is functionalized with a methyl group at the 3-position and a tetrahydropyran-2-ylmethoxy group at the 2-position. This specific substitution pattern places it within a class of organic compounds that are of significant interest in medicinal and synthetic chemistry. The incorporation of the (oxan-2-yl)methoxy (tetrahydropyranylmethyloxy) ether moiety is a strategic feature in drug design, as cyclic ethers like tetrahydropyran are known to influence the physicochemical properties of a molecule, potentially enhancing its solubility and metabolic stability . Pyridine and methoxypyridine scaffolds are prevalent in pharmaceuticals and are frequently utilized as key intermediates in the synthesis of more complex molecules . Researchers value these structures because the methoxy group on the pyridine ring can mitigate the basicity of the nitrogen atom, thereby improving the molecule's properties for subsequent synthetic steps and making it a versatile building block . While the specific biological mechanism of action for 3-Methyl-2-[(oxan-2-yl)methoxy]pyridine has not been fully elucidated, pyridine derivatives, in general, are known to interact with a variety of enzyme active sites and receptor proteins in biological systems . The structural features of this compound suggest it is a valuable reagent for chemical synthesis, particularly in the development of potential therapeutic agents. It may be used in palladium-mediated cross-coupling reactions, a powerful method for constructing complex molecular architectures, as demonstrated with similar methoxypyridine compounds . This product is intended for research purposes in a laboratory setting only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-methyl-2-(oxan-2-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-10-5-4-7-13-12(10)15-9-11-6-2-3-8-14-11/h4-5,7,11H,2-3,6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZAVLAVGLNPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[(oxan-2-yl)methoxy]pyridine typically involves the reaction of 3-methylpyridine with oxan-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of 3-Methyl-2-[(oxan-2-yl)methoxy]pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-[(oxan-2-yl)methoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-2-ylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, potassium carbonate, and various nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

3-Methyl-2-[(oxan-2-yl)methoxy]pyridine features a pyridine ring substituted with a methyl group at the 3-position and an oxan-2-ylmethoxy group at the 2-position. This unique structural arrangement enhances its reactivity and interaction with biological targets, making it a valuable intermediate in drug development and organic synthesis.

Medicinal Chemistry

3-Methyl-2-[(oxan-2-yl)methoxy]pyridine has garnered attention for its potential biological activities:

  • Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial effects, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Research suggests that the compound could have anticancer properties, although further investigations are necessary to elucidate its mechanisms of action.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Intermediate in Drug Development : It is used in the synthesis of complex organic molecules, particularly those intended for pharmaceutical applications.
  • Chemical Transformations : The compound can undergo various reactions, including oxidation to form pyridine N-oxides, reduction to convert the pyridine ring to a piperidine ring, and nucleophilic substitutions leading to diverse derivatives.

Case Studies and Research Findings

Recent studies have highlighted the potential of 3-Methyl-2-[(oxan-2-yl)methoxy]pyridine in various applications:

  • Biological Interaction Studies : Ongoing research focuses on the binding affinity of this compound to various biological targets. The presence of the oxan group facilitates critical non-covalent interactions that enhance biological activity, indicating its potential as a lead compound in drug discovery.
  • Pharmacological Investigations : Studies have shown that derivatives of this compound can exhibit significant activity against pathogens such as Mycobacterium tuberculosis. However, challenges remain regarding metabolic stability and efficacy in vivo .

Mechanism of Action

The mechanism of action of 3-Methyl-2-[(oxan-2-yl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-3-oxetanemethanol
  • (3-Methyl-2-oxiranyl)methanol
  • 3-{[(oxan-2-yl)methoxy]methyl}aniline

Uniqueness

3-Methyl-2-[(oxan-2-yl)methoxy]pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Biological Activity

3-Methyl-2-[(oxan-2-yl)methoxy]pyridine is a heterocyclic compound characterized by a pyridine ring with a methoxy group and an oxane moiety. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical formula for 3-Methyl-2-[(oxan-2-yl)methoxy]pyridine is C11_{11}H13_{13}N1_{1}O2_{2}, with a molecular weight of approximately 207.27 g/mol. The presence of both the methoxy and oxane substituents enhances its chemical reactivity, allowing it to participate in various nucleophilic and electrophilic reactions.

The biological activity of 3-Methyl-2-[(oxan-2-yl)methoxy]pyridine is primarily attributed to its interactions with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can be relevant for therapeutic applications. The oxan moiety enhances binding through hydrogen bonding and π-π stacking interactions with aromatic residues in proteins.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. The mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
  • Anti-inflammatory Properties : Research suggests that compounds similar to 3-Methyl-2-[(oxan-2-yl)methoxy]pyridine possess anti-inflammatory effects, potentially by modulating inflammatory pathways and cytokine production.

Comparative Analysis with Similar Compounds

A comparative analysis of 3-Methyl-2-[(oxan-2-yl)methoxy]pyridine with structurally related compounds reveals distinct biological activities based on their unique features:

Compound NameUnique FeaturesBiological Activity
3-Methyl-2-[(oxan-2-yl)methoxy]pyridineContains methoxy and oxane substituentsAntimicrobial, anti-inflammatory
5-Methylpyridin-2(1H)-oneLacks oxane substituentModerate enzyme inhibition
4-(Oxan-3-yloxy)pyridineDifferent substitution patternSimilar enzyme inhibition
2-(Methoxymethyl)pyridineMethoxy group onlyLimited biological activity

This table illustrates how the structural features of 3-Methyl-2-[(oxan-2-yl)methoxy]pyridine may confer distinct biological properties compared to other pyridine derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activity of 3-Methyl-2-[(oxan-2-yl)methoxy]pyridine:

  • Antimicrobial Studies : A study evaluated the in vitro activity of this compound against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus. Results indicated that it exhibits potent antibacterial activity, outperforming some standard antibiotics .
  • Enzyme Interaction Assays : Research demonstrated that the compound effectively inhibits specific enzymes involved in metabolic pathways. This inhibition was quantified using IC50 values, showcasing its potential as a lead compound for drug development .
  • Toxicological Assessments : Toxicity studies have shown that while the compound exhibits significant biological activity, it also has a favorable safety profile at therapeutic doses, making it a candidate for further development in pharmaceuticals .

Q & A

Basic: What are common synthetic routes for 3-Methyl-2-[(oxan-2-yl)methoxy]pyridine?

The synthesis typically involves multi-step reactions starting from pyridine derivatives. A standard route includes:

Functionalization of the pyridine ring : Introduction of a methoxy group at the 2-position via nucleophilic substitution, often using oxan-2-ylmethanol as the alkoxy donor .

Methylation : Methylation at the 3-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

Purification : Column chromatography or recrystallization to isolate the product.
Key challenges include regioselectivity and minimizing side reactions (e.g., over-alkylation). Researchers should monitor reaction progress via TLC or HPLC .

Advanced: How can reaction conditions be optimized for improved yield and regioselectivity?

Optimization strategies include:

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during methylation .
  • Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkoxy group transfer efficiency .
  • Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
    For regioselectivity, steric and electronic effects can be leveraged. Computational tools (e.g., DFT calculations) predict favorable reaction sites .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Standard characterization methods include:

  • NMR : ¹H and ¹³C NMR to verify substitution patterns (e.g., methyl at C3, oxan-2-ylmethoxy at C2) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
  • IR spectroscopy : Identify functional groups (e.g., C-O-C stretching at ~1100 cm⁻¹) .

Advanced: How can structural ambiguities (e.g., tautomerism) be resolved?

Advanced methods:

  • X-ray crystallography : Definitive proof of molecular geometry .
  • Dynamic NMR : Detect tautomeric equilibria by analyzing temperature-dependent shifts .
  • 2D NMR (COSY, NOESY) : Elucidate through-space interactions and confirm substituent positions .

Basic: What are the key physicochemical properties influencing its reactivity?

Critical properties include:

  • LogP : Estimated ~1.5 (moderate lipophilicity due to oxan-2-ylmethoxy group) .
  • pKa : Pyridine nitrogen pKa ~3.5, making it protonated under physiological conditions .
  • Thermal stability : Decomposes above 200°C, requiring inert atmosphere during high-temperature reactions .

Advanced: How can computational modeling predict solubility and stability?

Use molecular dynamics simulations to:

  • Estimate solubility parameters in solvents (e.g., water, DMSO) .
  • Predict degradation pathways (e.g., hydrolysis of the ether linkage under acidic conditions) .
    Software like Gaussian or Schrodinger Suite is recommended .

Basic: What preliminary assays assess its biological activity?

Initial screens include:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
  • Enzyme inhibition : Testing against kinases or proteases using fluorescence-based assays .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) .

Advanced: How to design target-specific binding studies?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified proteins .
  • Docking studies : Use AutoDock Vina to predict binding poses with target enzymes (e.g., cytochrome P450) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) .

Basic: How to address contradictory reactivity data in literature?

Example contradiction: Oxan-2-ylmethoxy group’s stability under acidic vs. basic conditions.
Resolution methodology :

Replicate experiments : Compare hydrolysis rates at pH 2 vs. pH 12 .

Control variables : Use standardized reagent concentrations and temperatures .

Mechanistic analysis : Probe intermediates via LC-MS to identify degradation pathways .

Advanced: How to establish structure-activity relationships (SAR) for analogs?

  • Synthesize analogs : Vary substituents (e.g., replace oxan-2-yl with oxetane or tetrahydropyran) .
  • Bioactivity profiling : Test analogs in parallel assays (e.g., IC₅₀ values against cancer cell lines) .
  • QSAR modeling : Corrogate substituent electronic parameters (Hammett σ) with activity data .

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